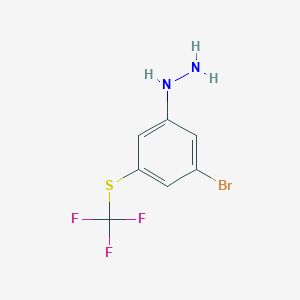

1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine

Description

Properties

Molecular Formula |

C7H6BrF3N2S |

|---|---|

Molecular Weight |

287.10 g/mol |

IUPAC Name |

[3-bromo-5-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C7H6BrF3N2S/c8-4-1-5(13-12)3-6(2-4)14-7(9,10)11/h1-3,13H,12H2 |

InChI Key |

ZCEBTEFKAJVEON-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1SC(F)(F)F)Br)NN |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromo-5-(trifluoromethylthio)aniline.

Reaction with Hydrazine: The aniline derivative is reacted with hydrazine hydrate under controlled conditions to form the desired hydrazine compound.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Chemical Reactions Analysis

1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (ranging from -20°C to 100°C).

Scientific Research Applications

1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Isomers

(a) 1-(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine ()

- Molecular Formula : C₇H₆BrF₃N₂

- Molecular Weight : 255.04 g/mol

- Key Differences :

- Bromo at position 2 instead of 3.

- Trifluoromethyl (-CF₃) replaces trifluoromethylthio (-SCF₃).

- Impact :

(b) 1-(3-Bromo-4-fluorophenyl)hydrazine ()

- Molecular Formula : C₇H₈BrFN₂

- Molecular Weight : 219.05 g/mol

- Key Differences :

- Fluorine at position 4 instead of trifluoromethylthio at position 4.

- Impact :

Functional Group Variants

(a) 1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine ()

- Molecular Formula : C₉H₁₁F₃N₂OS

- Molecular Weight : 252.26 g/mol

- Key Differences :

- Ethoxy (-OCH₂CH₃) at position 2 instead of bromo.

- Impact :

(b) [3-(Trifluoromethyl)phenyl]hydrazine hydrochloride ()

- Molecular Formula : C₇H₇F₃N₂·HCl

- Molecular Weight : 218.60 g/mol

- Key Differences :

- Lacks bromo and sulfur atoms.

- Hydrochloride salt form improves water solubility.

- Impact :

- Simplified structure may facilitate faster reaction kinetics in synthetic applications.

- Reduced steric bulk compared to the bromo-containing analog .

Biological Activity

1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazine functional group attached to a phenyl ring that contains a bromine atom and a trifluoromethylthio group. The molecular formula is C₉H₈BrF₃NS, with a molecular weight of approximately 303.16 g/mol. The presence of these functional groups enhances the compound's lipophilicity, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.

- Anticancer Activity : Investigations have indicated potential antiproliferative effects on cancer cell lines, making it a candidate for further research in cancer therapeutics.

- Enzyme Inhibition : The compound may inhibit specific enzymes, such as acetylcholinesterase (AChE), which is relevant in neuropharmacology.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Covalent Bond Formation : The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Oxidative Stress Induction : The trifluoromethylthio group may contribute to oxidative stress pathways, leading to apoptosis in cancer cells.

- Signal Transduction Modulation : The compound may influence signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various hydrazine derivatives, including this compound. Results indicated that at concentrations ranging from 0.01 to 1250 µmol/L, the compound inhibited microbial growth effectively against standard strains.

| Compound | MIC (µmol/L) | Activity |

|---|---|---|

| This compound | 62.5 - 250 | Moderate inhibition |

Anticancer Effects

In vitro studies on cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. For instance, treatment of the HepG2 liver cancer cell line revealed an IC₅₀ value indicating effective inhibition of cell proliferation.

| Cell Line | IC₅₀ (µmol/L) | Effect |

|---|---|---|

| HepG2 | 50 - 100 | Cytotoxic |

| EA.hy926 | 25 - 75 | Cytostatic |

Enzyme Inhibition Studies

The compound was also tested for its inhibitory effects on AChE and butyrylcholinesterase (BuChE). The results showed moderate inhibition compared to standard drugs.

| Enzyme | IC₅₀ (µmol/L) | Comparison |

|---|---|---|

| Acetylcholinesterase | 27.04 - 106.75 | Rivastigmine |

| Butyrylcholinesterase | 58.01 - 277.48 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.